molecular formula C13H15F3INO2 B8124139 N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide

N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8124139
M. Wt: 401.16 g/mol
InChI Key: GDDRISQFHKQQMC-UHFFFAOYSA-N
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Description

N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide: is a complex organic compound characterized by its unique structural features, including a tert-butyl group, an iodine atom, a trifluoroethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the iodination of the corresponding benzene derivative. The reaction conditions often require the use of iodine sources, such as iodine monochloride (ICl) or iodine trifluoride (IF3), under controlled temperatures and in the presence of a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of the corresponding hydrocarbon.

  • Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Iodine monochloride (ICl), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base

Major Products Formed:

  • Oxidation: Iodate or periodate derivatives

  • Reduction: Hydrocarbon derivatives

  • Substitution: Derivatives with various functional groups

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a valuable reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology: N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide has shown potential as a biological probe. Its unique structure allows it to interact with specific biological targets, making it useful in studying biological processes and pathways.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom and trifluoroethoxy group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological activity.

Comparison with Similar Compounds

  • N-tert-butyl-4-iodobenzamide

  • N-tert-butyl-4-iodo-3-methoxybenzamide

  • N-tert-butyl-4-iodo-3-ethoxybenzamide

Uniqueness: N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide stands out due to its trifluoroethoxy group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.

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Properties

IUPAC Name

N-tert-butyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3INO2/c1-12(2,3)18-11(19)8-4-5-9(17)10(6-8)20-7-13(14,15)16/h4-6H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDRISQFHKQQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)I)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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